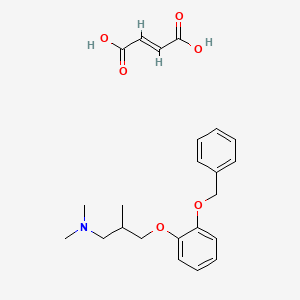
3-(2-(Phenylmethoxy)phenoxy)-N,N,2-trimethyl-1-propanamine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Phenylmethoxy)phenoxy)-N,N,2-trimethyl-1-propanamine maleate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a phenylmethoxy group and a phenoxy group attached to a propanamine backbone. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Phenylmethoxy)phenoxy)-N,N,2-trimethyl-1-propanamine maleate typically involves multiple steps. The initial step often includes the formation of the phenylmethoxy and phenoxy groups, which are then attached to the propanamine backbone through nucleophilic substitution reactions. Common reagents used in these reactions include phenol derivatives and alkyl halides, with reaction conditions such as elevated temperatures and the presence of a base to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Phenylmethoxy)phenoxy)-N,N,2-trimethyl-1-propanamine maleate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the phenylmethoxy and phenoxy groups, converting them into corresponding alcohols.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position, where halides can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used in the presence of a suitable solvent like ethanol.
Major Products
The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted phenoxy compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(2-(Phenylmethoxy)phenoxy)-N,N,2-trimethyl-1-propanamine maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-(Phenylmethoxy)phenoxy)-N,N,2-trimethyl-1-propanamine maleate involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyethanol: Shares the phenoxy group but differs in its overall structure and applications.
Phenoxymethylpenicillin: Contains a phenoxy group and is used as an antibiotic, highlighting the diverse applications of phenoxy-containing compounds.
Uniqueness
3-(2-(Phenylmethoxy)phenoxy)-N,N,2-trimethyl-1-propanamine maleate is unique due to its combination of phenylmethoxy and phenoxy groups attached to a propanamine backbone. This unique structure imparts specific chemical properties that make it suitable for a wide range of applications in research and industry.
Propriétés
Numéro CAS |
79306-66-4 |
|---|---|
Formule moléculaire |
C23H29NO6 |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;N,N,2-trimethyl-3-(2-phenylmethoxyphenoxy)propan-1-amine |
InChI |
InChI=1S/C19H25NO2.C4H4O4/c1-16(13-20(2)3)14-21-18-11-7-8-12-19(18)22-15-17-9-5-4-6-10-17;5-3(6)1-2-4(7)8/h4-12,16H,13-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
IZHQLJPOZFUHQL-WLHGVMLRSA-N |
SMILES isomérique |
CC(CN(C)C)COC1=CC=CC=C1OCC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC(CN(C)C)COC1=CC=CC=C1OCC2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


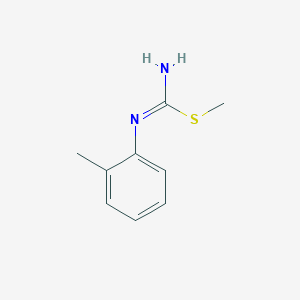
![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
![[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14427940.png)

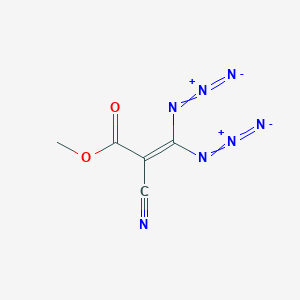
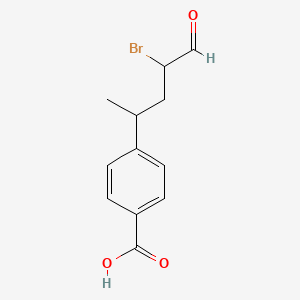
![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)
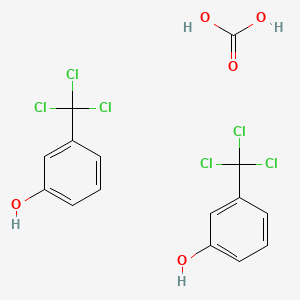
![Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate](/img/structure/B14427969.png)


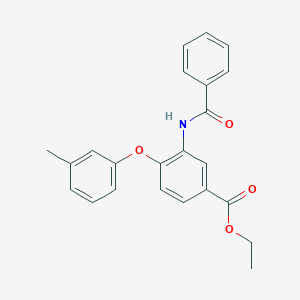
![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)
